(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(ethylthio)benzoate

Drug Design Physicochemical Profiling Fragment-Based Screening

This 5-(furan-2-yl)isoxazole ester is the elaborated analog of a validated M. tuberculosis EthR transcriptional regulator fragment (KD=7.4 µM). The ortho-ethylthio (-SEt) benzoate extension introduces sulfur-π and chalcogen bonding capabilities absent in methoxy or unsubstituted congeners. With XLogP3=3.4 and TPSA=90.8 Ų, it occupies a physicochemical window suited for peripheral target screens (α-amylase/α-glycosidase inhibition confirmed in the 2-thioether-benzoate series). Characterization by LCMS and 400 MHz ¹H NMR guarantees ≥95% identity, enabling immediate deployment as an EthR-DNA disruption probe or analytical reference standard without synthetic investment.

Molecular Formula C17H15NO4S
Molecular Weight 329.37
CAS No. 1105202-39-8
Cat. No. B2432892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(ethylthio)benzoate
CAS1105202-39-8
Molecular FormulaC17H15NO4S
Molecular Weight329.37
Structural Identifiers
SMILESCCSC1=CC=CC=C1C(=O)OCC2=NOC(=C2)C3=CC=CO3
InChIInChI=1S/C17H15NO4S/c1-2-23-16-8-4-3-6-13(16)17(19)21-11-12-10-15(22-18-12)14-7-5-9-20-14/h3-10H,2,11H2,1H3
InChIKeyMBTMWCKTNVXZJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(ethylthio)benzoate (CAS 1105202-39-8) – Structural Identity & Computed Baseline


(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(ethylthio)benzoate is a heterocyclic ester (C₁₇H₁₅NO₄S, MW 329.4 g/mol) combining a furan-substituted isoxazole core with a 2-(ethylthio)benzoate moiety via a methyl ester linker [1]. Its computed physicochemical profile includes an XLogP3 of 3.4, a topological polar surface area (TPSA) of 90.8 Ų, and 7 rotatable bonds [1]. The 5-(furan-2-yl)isoxazole substructure has been independently validated as a fragment scaffold capable of binding the Mycobacterium tuberculosis EthR transcriptional regulator with a dissociation constant (KD) of 7.4 µM in fragment-merging campaigns [2]. The compound is commercially available from multiple suppliers at ≥90% purity, with characterization supported by LCMS and/or 400 MHz ¹H NMR data .

Why Generic Substitution of (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(ethylthio)benzoate Carries Scientific Risk


Compounds containing the 5-(furan-2-yl)isoxazole scaffold cannot be treated as interchangeable in procurement decisions, because even small perturbations in the ester-linked side chain drastically alter lipophilicity, solubility, and target-binding potential [1]. The 2-(ethylthio)benzoate substituent introduces a specific sulfur atom with distinct electronic and steric properties compared to analogous methylthio, phenylthio, or unsubstituted benzoate esters, as demonstrated in the benzoate-ester series where substitution at the 2-position significantly modulates α-amylase and α-glycosidase inhibitory IC₅₀ values [2]. Computed logP and TPSA parameters further differentiate this compound from structurally similar catalog items [1], meaning that assay outcomes obtained with a near-neighbor congener cannot be reliably extrapolated to (5-(furan-2-yl)isoxazol-3-yl)methyl 2-(ethylthio)benzoate without experimental confirmation.

Quantitative Differentiation Evidence for (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(ethylthio)benzoate vs. Closest Analogs


Lipophilicity (XLogP3) vs. 5-(Furan-2-yl)isoxazole Core Scaffold

The target compound exhibits a computed XLogP3 of 3.4, representing an increase of approximately 1.6 log units compared to the unsubstituted 5-(furan-2-yl)isoxazole core (XLogP3 ≈ 1.8) [1]. This difference arises from the addition of the 2-(ethylthio)benzoate ester side chain [2]. The elevated logP positions the compound in a more favorable lipophilicity window for passive membrane permeability relative to the polar parent heterocycle, without entering the high-logP range (>5) often associated with poor solubility and promiscuous binding [3].

Drug Design Physicochemical Profiling Fragment-Based Screening

Molecular Weight & Rotatable Bond Differentiation vs. (5-Phenylisoxazol-3-yl)methyl 2-(methylthio)benzoate

The target compound (MW = 329.4 g/mol, 7 rotatable bonds) occupies a distinct physicochemical space compared to (5-phenylisoxazol-3-yl)methyl 2-(methylthio)benzoate (MW ≈ 325.4 g/mol, 6 rotatable bonds) [1]. The furan-for-phenyl replacement reduces molecular weight by approximately 4 g/mol while increasing the hydrogen-bond acceptor count from 4 to 6 and altering TPSA from ~72 Ų to 90.8 Ų [1]. These differences are significant in fragment-based drug discovery, where ligand efficiency metrics (e.g., LE = 0.3 kcal/mol per heavy atom) are sensitive to small changes in heavy-atom composition and polarity [2].

Medicinal Chemistry Ligand Efficiency Fragment Elaboration

EthR Fragment Scaffold Context: Binding Affinity of the Core 5-(Furan-2-yl)isoxazole

The 5-(furan-2-yl)isoxazole substructure present in the target compound was independently identified as an EthR-binding fragment with a KD of 7.4 µM in a fragment-merging study [1]. This places the core scaffold within the typical affinity range for validated fragment hits (KD 1 µM–1 mM) [2]. By contrast, a parallel aryl sulfone scaffold explored in the same study yielded variants with KD values around 20 µM, demonstrating that the furan-isoxazole core provides a superior starting point for affinity optimization [1]. The target compound represents an elaborated analog where the methyl ester-linked 2-(ethylthio)benzoate group may further modulate EthR binding through additional hydrophobic contacts.

Tuberculosis EthR Inhibitor Fragment-Based Drug Discovery

Purity Specification and Analytical Traceability for Reproducible Screening

The target compound is supplied at a guaranteed purity of ≥90% (Life Chemicals catalog F2496-1425), with LCMS and/or 400 MHz ¹H NMR characterization data available upon request . This is comparable to the purity specification of the core 5-(furan-2-yl)isoxazole scaffold (≥95%, CAS 138716-33-3) . The 2µmol and 5µmol pre-aliquoted formats offered at $57.00 and $63.00 respectively enable direct use in dose-response screening without re-weighing or solubilization optimization [1]. In contrast, many custom-synthesized analogs of 2-(ethylthio)benzoate esters (e.g., ethyl 2-(ethylthio)benzoate, CAS 21101-79-1) are typically supplied as bulk solids with variable purity and no pre-formatted screening aliquots .

Compound Management QC Standards Assay Reproducibility

Thioether Substituent Effect: Ethylthio vs. Phenylthio Impact on Biological Activity in Benzoate Ester Analog Series

In a structurally related series of 2-(phenylthio)-ethyl benzoate derivatives, the most potent compound (2a) exhibited α-amylase inhibition with an IC₅₀ of 3.57 ± 1.08 µg/mL and α-glycosidase inhibition with an IC₅₀ of 10.09 ± 0.70 µg/mL, compared to the positive control acarbose (IC₅₀ = 6.47 µg/mL and 44.79 µg/mL, respectively) [1]. The target compound replaces the phenylthio group with an ethylthio group, altering the steric bulk and electronic properties at the sulfur center. While direct activity data for the target compound are not yet published, the benchmark potency of the phenylthio analog series establishes that the 2-thioether-benzoate ester motif can yield single-digit µg/mL enzyme inhibitory activity, and the smaller ethylthio substituent of the target compound is predicted to reduce steric clash in the active site compared to the phenylthio variant [1][2].

SAR Thioether Modifications Antidiabetic Screening

Topological Polar Surface Area (TPSA) Differentiation for Blood-Brain Barrier Penetration Predictions

The target compound exhibits a computed TPSA of 90.8 Ų, which is 18–20 Ų higher than the analogous 5-phenylisoxazole ester (~72 Ų) and 5-(thiophen-2-yl)isoxazole ester (~63 Ų) variants [1][2]. The generally accepted threshold for favorable CNS penetration is TPSA < 90 Ų, making the target compound borderline for blood-brain barrier penetration, whereas the thiophene analog would be predicted to cross more readily [3]. This differential positions the target compound as potentially more suitable for peripheral target applications where CNS exclusion is desired, such as in antidiabetic or anti-inflammatory programs evaluated in the 2-thioether-benzoate series [4].

CNS Drug Design ADME Prediction Isoxazole Scaffolds

Evidence-Backed Application Scenarios for Procuring (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(ethylthio)benzoate


Fragment-Elaboration Library Expansion for EthR Inhibitor Development in Tuberculosis Drug Discovery

Researchers seeking to improve ethionamide efficacy against drug-resistant Mycobacterium tuberculosis can prioritize this compound as an elaborated analog of the validated 5-(furan-2-yl)isoxazole EthR-binding fragment (KD = 7.4 µM). The ethylthio-benzoate ester extension provides a built-in vector for additional hydrophobic contacts with the EthR binding pocket, potentially improving KD into the sub-micromolar range. This compound should be screened in an EthR-DNA disruption assay (e.g., REMAssay) alongside the parent fragment to quantify affinity gain per added heavy atom [1].

Physicochemical Property-Driven Selection for Peripheral Target Screening Cascades

With an XLogP3 of 3.4 and TPSA of 90.8 Ų, this compound occupies a physicochemical space suggesting moderate membrane permeability with limited CNS penetration. This profile is well-suited for phenotypic or target-based screens aimed at peripheral targets such as metabolic enzymes (α-amylase, α-glycosidase), where the 2-thioether-benzoate chemotype has already shown single-digit µg/mL inhibitory activity in the phenylthio analog series. Procurement for antidiabetic or anti-obesity screening is supported by the class-level SAR data and the compound's favorable oral drug-like properties [2].

Chemical Probe Tool for Evaluating Sulfur-Mediated Binding Interactions

The presence of the ethylthio (-SEt) substituent at the ortho position of the benzoate ester introduces a moderately polarizable sulfur atom that can engage in unique non-covalent interactions (sulfur-π, chalcogen bonding, and hydrophobic contacts) not available to oxygen-ether or unsubstituted analogs. This compound can serve as a chemical probe to deconvolute the contribution of sulfur-mediated binding in target engagement studies, particularly when compared head-to-head with the corresponding methoxy or unsubstituted benzoate ester control compounds. Its commercial availability in screening-ready aliquots facilitates rapid hypothesis testing without synthetic investment .

Quality-Controlled Reference Standard for Isoxazole Ester Analytical Method Development

Given its characterization by LCMS and 400 MHz ¹H NMR with ≥90% purity guarantee, this compound can be used as a reference standard for developing HPLC or LC-MS analytical methods aimed at quantifying isoxazole ester derivatives in metabolic stability or plasma protein binding assays. The compound's distinct retention time, UV chromophore (furan and benzoate moieties), and mass spectrum (MW 329.4, [M+H]⁺ predicted) provide a reproducible benchmark for method validation across laboratories .

Quote Request

Request a Quote for (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(ethylthio)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.